Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate
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Overview
Description
Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is an organic compound with the molecular formula C12H15NO5. It is a versatile small molecule scaffold used in various research and industrial applications. The compound is characterized by its nitro group, which imparts unique chemical properties, making it valuable in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate can be synthesized through a multi-step process involving nitration, esterification, and alkylation reactions. The typical synthetic route includes:
Esterification: The formation of the ester group by reacting the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Common industrial methods include continuous flow reactors and batch processing .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas and a palladium catalyst.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles like sodium methoxide.
Oxidation: Potassium permanganate, sulfuric acid.
Major Products
Reduction: Ethyl 4-ethoxy-2-methyl-5-aminobenzoate.
Substitution: Ethyl 4-methoxy-2-methyl-5-nitrobenzoate.
Oxidation: Ethyl 4-ethoxy-2-carboxy-5-nitrobenzoate.
Scientific Research Applications
Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Medicine: As a precursor for developing pharmaceutical compounds with potential therapeutic effects.
Industry: In the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-ethoxy-2-methyl-5-nitrobenzoate involves its interaction with molecular targets through its nitro and ester groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The ester group can be hydrolyzed to release the active carboxylic acid derivative, which can further interact with enzymes and receptors .
Comparison with Similar Compounds
Ethyl 4-ethoxy-2-methyl-5-nitrobenzoate can be compared with similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-methoxy-2-methyl-5-nitrobenzoate: Similar structure but with a methoxy group instead of an ethoxy group.
Ethyl 4-ethoxy-2-methyl-3-nitrobenzoate: Similar structure but with the nitro group in a different position on the aromatic ring.
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4-ethoxy-2-methyl-5-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5/c1-4-17-11-6-8(3)9(12(14)18-5-2)7-10(11)13(15)16/h6-7H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJCBUNZPBXKFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)C(=O)OCC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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